7-(Difluoromethyl)-1,4-oxazepane hydrochloride
Overview
Description
“7-(Difluoromethyl)-1,4-oxazepane hydrochloride” likely refers to a compound that contains an oxazepane ring, which is a seven-membered ring with one oxygen atom, and a difluoromethyl group attached to the seventh carbon of the ring. The hydrochloride indicates that it’s a salt form of the compound, which is common in pharmaceuticals to improve stability or solubility .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-oxazepane ring and the difluoromethyl group. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxazepane ring and the difluoromethyl group. The difluoromethyl group is known to be a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethyl group could increase its lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Chemistry and Synthesis : The oxazepane ring, a seven-membered heterocycle with two heteroatoms in a 1,4-relationship, is pivotal in synthesizing various bioactive molecules. For instance, aryl-annelated [1,4]diazepine and [1,4]oxazepine moieties are essential in numerous psychoactive pharmaceuticals. These structures serve as crucial intermediates in creating pesticidal pyrazolobenzodiazepines and thiazinobenzodiazepines, showcasing their importance in developing new therapeutic agents (Kim et al., 2002).
Organocatalysis and Asymmetric Synthesis : The application of organocatalytic asymmetric Mannich reactions to synthesize seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters demonstrates the compound's versatility. This synthesis method, using bifunctional Cinchona alkaloid-derived thiourea catalysts, highlights the compound's role in creating structurally complex and stereochemically rich pharmaceutical intermediates (Li et al., 2019).
Material Science and Liquid Crystal Synthesis : Compounds containing the oxazepane ring structure have been synthesized and evaluated for their mesomorphic behaviors, indicating their potential application in creating new materials with specific optical properties. For example, heterocyclic liquid crystal compounds containing seven-membered 1,3-oxazepine-4,7-diones exhibit mesophases dependent on the core moiety, suggesting their utility in designing materials with tailored anisotropic properties (Yeap et al., 2012).
Biological and Medicinal Chemistry Applications
Antibacterial Activity : Certain derivatives of the oxazepane ring have shown promising antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the potential for developing new antibacterial agents based on the structural optimization of oxazepane derivatives (Abbas et al., 2020).
Biodegradable Polymers : The ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones toward poly(ester amide)s presents an innovative approach to synthesizing biodegradable polymers. These polymers are envisioned as alternatives to poly(2-oxazoline)s, with potential applications in biomedicine and environmentally friendly materials science (Wang & Hadjichristidis, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride is the enzyme ornithine decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines and a transcriptional target of MYCN . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Mode of Action
this compound acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition of ODC disrupts the biosynthesis of polyamines, which are crucial for cell growth and differentiation .
Biochemical Pathways
The inhibition of ODC by this compound affects the polyamine biosynthesis pathway . Polyamines are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the disruption of polyamine biosynthesis can have significant downstream effects on these cellular processes .
Pharmacokinetics
Similar compounds such as eflornithine have been shown to have good bioavailability when administered intravenously . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of ODC by this compound leads to a decrease in polyamine levels within the cell . This can result in reduced cell growth and differentiation, as polyamines play a crucial role in these processes . In the context of diseases such as cancer, where cell growth and differentiation are often dysregulated, this can have therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with this compound and alter its action .
Properties
IUPAC Name |
7-(difluoromethyl)-1,4-oxazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-2-9-3-4-10-5;/h5-6,9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDOSXVUOASIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059988-56-4 | |
Record name | 7-(difluoromethyl)-1,4-oxazepane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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